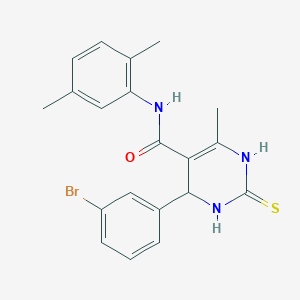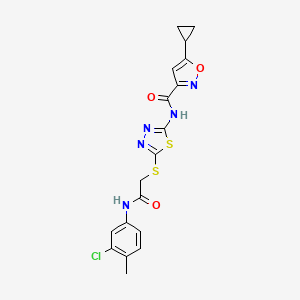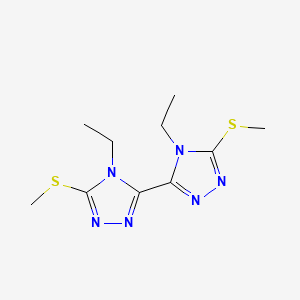![molecular formula C14H9ClF3NO B2937851 2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 400039-63-6](/img/structure/B2937851.png)
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular weight of 299.68 and a molecular formula of C14H9ClF3NO .
Synthesis Analysis
A similar compound, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol” is defined by its molecular formula, C14H9ClF3NO .Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.68 and a molecular formula of C14H9ClF3NO . In a related compound, the yield was 73.91%, with a color of brown and a melting point greater than 350°C .Applications De Recherche Scientifique
Optoelectronic Properties and Bioactivity :
- Schiff base organic compounds, including derivatives of the mentioned chemical, have been synthesized and characterized for their optoelectronic properties and potential bioactivity. Studies include density functional theory (DFT) calculations, molecular docking, and fluorescence behavior analyses (Kusmariya & Mishra, 2015).
Solvatochromism and Solvatochromic Switches :
- Nitro-substituted phenolates, similar in structure to the specified compound, demonstrate solvatochromism. They have been used as probes for investigating preferential solvation in solvent mixtures, contributing to understanding solvent-solvent and solute-solvent interactions (Nandi et al., 2012).
Crystal Structure and Computational Study :
- The crystal structure of similar imine compounds has been explored using single-crystal X-ray diffraction techniques. Such studies provide insights into the molecular geometry and optoelectronic properties of these compounds (Ashfaq et al., 2022).
Corrosion Inhibition :
- Schiff base derivatives have been investigated for their inhibitory effects on the corrosion of mild steel in acidic solutions. This research contributes to the development of effective corrosion inhibitors for industrial applications (Behpour et al., 2008).
Luminescence and Magnetic Properties :
- Studies have been conducted on dinuclear lanthanide complexes constructed from Schiff bases derived from 8-hydroxyquinoline and β-diketone. These complexes exhibit near-infrared luminescence and magnetic properties, making them potential candidates for optoelectronic and magnetic applications (Wu et al., 2019).
Fluorine Atom Role in Crystal Packing :
- The role of fluorine atoms in stabilizing crystal packing has been explored in the synthesis of halo-functionalized Schiff base compounds. This includes the study of intermolecular interactions and theoretical computations for structure elucidation (Ashfaq et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-12-6-5-10(7-11(12)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFZQCOVUFPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)

![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
![4-[(E)-3-(3-chlorophenyl)-2-propenoyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2937775.png)


![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)
![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)

![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)
![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)